The primary source of xanthan gum is the bacterium Xanthomonas campestris, which is commonly found in plant tissues. This bacterium ferments sugars, producing xanthan gum as a by-product. The production process typically involves fermenting a carbohydrate source, such as glucose or sucrose, under controlled conditions to maximize yield and quality.
Xanthan gum is classified as an exopolysaccharide, specifically a microbial polysaccharide. It falls under the category of hydrocolloids, which are substances that form gels or thicken solutions when dispersed in water. Xanthan gum's classification is significant for understanding its functional properties and applications.
The synthesis of xanthan gum occurs through fermentation processes using Xanthomonas campestris. Various methods have been explored to optimize production:
The fermentation medium typically includes basic salts, nitrogen sources (such as yeast extract), and trace minerals. The pH is maintained around neutral (pH 7) using sodium hydroxide or hydrochloric acid. Dissolved oxygen levels are also carefully controlled to optimize bacterial growth and polysaccharide production .
The molecular weight of xanthan gum varies significantly, ranging from approximately to daltons . This high molecular weight contributes to its thickening properties.
Xanthan gum can undergo various chemical modifications to enhance its properties for specific applications. These modifications include:
These reactions are essential for tailoring xanthan gum derivatives to meet specific industrial needs.
The mechanism by which xanthan gum functions primarily involves its ability to form viscous solutions upon hydration. When dispersed in water, xanthan gum molecules swell and entangle, creating a network that impedes the flow of liquid. This property is exploited in various applications where thickening or stabilizing agents are required.
The viscosity of xanthan gum solutions can vary significantly depending on concentration and shear rate. For example, at a concentration of 2% w/v, xanthan gum exhibits an apparent viscosity ranging from 600 to 800 mPa·s at low shear rates .
Xanthan gum has diverse applications across several fields:
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7